molecular formula C20H36N2O4S2 B14072820 di-tert-butyl 4,4'-Disulfanediyldipiperidine-1-carboxylate

di-tert-butyl 4,4'-Disulfanediyldipiperidine-1-carboxylate

Cat. No.: B14072820
M. Wt: 432.6 g/mol
InChI Key: WCIKJZDBSTXYNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with disulfide linkages under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability .

Properties

Molecular Formula

C20H36N2O4S2

Molecular Weight

432.6 g/mol

IUPAC Name

tert-butyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]disulfanyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H36N2O4S2/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)27-28-16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3

InChI Key

WCIKJZDBSTXYNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SSC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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